3-Bromo-1-chloro-9-phenyl-9H-carbazole
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Overview
Description
3-Bromo-1-chloro-9-phenyl-9H-carbazole is a chemical compound with the molecular formula C18H11BrClN It is a derivative of carbazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-chloro-9-phenyl-9H-carbazole typically involves the bromination and chlorination of 9-phenylcarbazole. The process can be carried out using bromine and chlorine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are designed to be efficient and cost-effective, ensuring the compound is produced in sufficient quantities for commercial use.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-chloro-9-phenyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized carbazole derivatives.
Scientific Research Applications
3-Bromo-1-chloro-9-phenyl-9H-carbazole has several applications in scientific research:
Material Science: It is used in the development of organic semiconductors and optoelectronic devices, such as organic light-emitting diodes (OLEDs).
Pharmaceuticals: The compound serves as an intermediate in the synthesis of pharmaceutical agents.
Biological Studies: It is used in studies related to its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Bromo-1-chloro-9-phenyl-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-9-phenylcarbazole: Similar in structure but lacks the chlorine atom.
3-Chloro-9-phenylcarbazole: Similar but lacks the bromine atom.
9-Phenylcarbazole: The parent compound without bromine or chlorine substitution.
Uniqueness
3-Bromo-1-chloro-9-phenyl-9H-carbazole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and properties. This dual substitution can enhance its utility in specific applications, such as in the synthesis of more complex molecules or in materials science.
Properties
Molecular Formula |
C18H11BrClN |
---|---|
Molecular Weight |
356.6 g/mol |
IUPAC Name |
3-bromo-1-chloro-9-phenylcarbazole |
InChI |
InChI=1S/C18H11BrClN/c19-12-10-15-14-8-4-5-9-17(14)21(18(15)16(20)11-12)13-6-2-1-3-7-13/h1-11H |
InChI Key |
CLTYJDOUCCOWNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C(=CC(=C4)Br)Cl |
Origin of Product |
United States |
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